Potassium 2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-cyanoacetate is an organic compound with the chemical formula C3H2KNO2. It is a potassium salt of cyanoacetic acid and appears as a colorless crystalline powder. This compound is soluble in water and alcohols, and it is commonly used in organic synthesis as a reagent and starting material .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-cyanoacetate is typically synthesized by the reaction of cyanoacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:
Cyanoacetic acid+Potassium hydroxide→Potassium 2-cyanoacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the neutralization of cyanoacetic acid with potassium carbonate or potassium hydroxide. The reaction is conducted under controlled temperature and pH conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated nitriles.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Knoevenagel Condensation: Reagents include aldehydes or ketones, and the reaction is typically catalyzed by bases such as piperidine or pyridine.
Cyclization: Reagents include various amines or hydrazines, and the reaction conditions often involve heating in solvents like ethanol or dimethylformamide.
Major Products Formed:
Substitution Reactions: Alkylated cyanoacetates.
Knoevenagel Condensation: α,β-unsaturated nitriles.
Cyclization: Various heterocyclic compounds such as pyridines and pyrazoles
Scientific Research Applications
Potassium 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of potassium 2-cyanoacetate involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Sodium 2-cyanoacetate: Similar in structure and reactivity but uses sodium instead of potassium.
Ethyl cyanoacetate: An ester derivative that is commonly used in similar synthetic applications.
Methyl cyanoacetate: Another ester derivative with similar reactivity.
Uniqueness: Potassium 2-cyanoacetate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound in certain reactions. This makes it particularly useful in specific synthetic applications where potassium salts are preferred .
Properties
Molecular Formula |
C3H2KNO2 |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
potassium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
InChI Key |
KYVISUNMHKSREJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C#N)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.